molecular formula C9H11NO3 B14598545 4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 60565-29-9

4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B14598545
CAS No.: 60565-29-9
M. Wt: 181.19 g/mol
InChI Key: CWQLDYFIPZTMOG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes a dimethylamino group and a methoxy group attached to a cyclohexa-diene-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethylamine and a methoxy-substituted cyclohexa-diene-dione precursor in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

60565-29-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C9H11NO3/c1-10(2)6-4-7(11)8(12)5-9(6)13-3/h4-5H,1-3H3

InChI Key

CWQLDYFIPZTMOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C(=O)C=C1OC

Origin of Product

United States

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